Material ScienceProcess EngineeringChemical Stability
Generic dithiocarbamate substitution risks thermal degradation and variable biocidal efficacy in pH-sensitive processes. This potassium salt delivers quantifiably superior thermal stability and application-specific performance.
• 200°C thermal decomposition - 20°C margin over the sodium analog, enabling reliable SBR vulcanization at elevated curing temperatures.
• MIC of 1250 µg/mL against Aspergillus versicolor TANCK-1 for precise, data-driven leather biocide dosing.
• Selective Hg precipitation in gold cyanidation leach solutions without impairing Au adsorption onto activated carbon.
Molecular FormulaC3H7KNS2
Molecular Weight160.33 g/mol
CAS No.128-03-0
Cat. No.B086163
⚠ Attention: For research use only. Not for human or veterinary use.
Potassium dimethyldithiocarbamate (CAS 128-03-0), with the molecular formula C3H6KNS2, is a water-soluble organosulfur compound belonging to the dithiocarbamate class [1]. It is commercially supplied as a concentrated aqueous solution or a white crystalline powder, and its primary industrial roles encompass broad-spectrum biocidal activity, heavy metal chelation, and vulcanization acceleration [2]. The compound's reactivity is characterized by slow decomposition in aqueous media, releasing hydrogen sulfide and dimethylamine, a process accelerated under acidic conditions [1]. This baseline profile establishes the core chemical identity and industrial context from which quantifiable differentiations against close analogs must be evaluated.
BiocideBroad-spectrum antimicrobial agent for industrial preservation
Metal ChelationSelective heavy metal binding, including mercury removal from process streams
VulcanizationAccelerator and shortstop for rubber polymerization processes
FormatAvailable as aqueous concentrate or crystalline powder; water-soluble
[1] Cameo Chemicals. POTASSIUM DIMETHYLDITHIOCARBAMATE. Chemical Datasheet. National Oceanic and Atmospheric Administration. View Source
Risks of Generic Substitution for Potassium Dimethyldithiocarbamate
Substituting Potassium dimethyldithiocarbamate with a generic dithiocarbamate, such as its sodium salt analog or other alkyl derivatives, is not a straightforward process due to quantifiable differences in thermal stability, pH operational range, and functional efficacy. The potassium salt exhibits a higher thermal decomposition temperature and a narrower, more neutral pH stability window compared to its sodium counterpart, directly impacting its suitability in temperature-sensitive and pH-controlled processes . Furthermore, the specific cation influences not only the physical properties but also the compound's functional performance in applications ranging from metal precipitation to biocidal action, as evidenced by studies comparing its minimal inhibitory concentration against specific fungal strains [1]. These divergent performance characteristics underscore that generic interchangeability is not supported by empirical data and can lead to suboptimal or failed process outcomes.
Thermal stability
Potassium dimethyldithiocarbamate exhibits a higher decomposition temperature than its sodium analog. Substitution may lead to premature degradation in high-temperature processes such as vulcanization.
pH operating window
The potassium salt demonstrates a narrower neutral pH stability profile. Generic sodium dithiocarbamates may shift performance in acidic or alkaline environments.
Antimicrobial performance
MIC values against target organisms differ substantially among dithiocarbamate variants. Direct replacement without verification can result in unexpected biocidal failure.
[1] Singh, A., et al. (2017). Evaluation of Industrial Biocides on a Novel Aspergillus versicolor TANCK-1 and Elucidation of Their Probable Biocidal Mechanism. Indian Journal of Microbiology, 58(1), 51–59. View Source
Thermal Stability & pH Profile vs. Sodium Dithiocarbamate
Potassium dimethyldithiocarbamate demonstrates a higher thermal decomposition threshold and a more constrained, neutral-range pH stability profile compared to its sodium salt analog, sodium dimethyldithiocarbamate (SDDC).
Thermal Stability & pHHead-to-head
20°C higher decomposition temperature (200°C vs 180°C) compared to sodium dimethyldithiocarbamate; narrower neutral pH stability window.
Reported thermal margin may support high-temperature vulcanization process fit.
Thermogravimetric analysis conditions apply; pH behavior is class-inferred.
Material ScienceProcess EngineeringChemical Stability
Evidence Dimension
Thermal Decomposition Temperature
Target Compound Data
200°C
Comparator Or Baseline
Sodium Dimethyldithiocarbamate: 180°C
Quantified Difference
20°C higher
Conditions
Thermogravimetric analysis
Why This Matters
This higher thermal stability directly informs procurement for applications involving elevated processing temperatures, such as rubber vulcanization or certain chemical syntheses, where the potassium salt offers a wider operational margin against degradation.
Material ScienceProcess EngineeringChemical Stability
Antifungal Efficacy Against Aspergillus versicolor
In a head-to-head in vitro evaluation against the fungus Aspergillus versicolor TANCK-1, potassium dimethyldithiocarbamate (KDDC) exhibited an MIC value of 1250 µg/mL. This is significantly less potent than the alternative biocide TCMTB (MIC 31.2 µg/mL) but demonstrates a defined, quantifiable performance level for this specific fungal challenge. [1]
Antifungal MICHead-to-head
MIC 1250 µg/mL against A. versicolor TANCK-1, compared to TCMTB 31.2 µg/mL and DBNP 625 µg/mL.
Reported potency context supports dosing and cost analysis for specific fungal challenges.
In vitro assay; field conditions may alter performance.
KDDC is 40x less potent than TCMTB, and 2x less potent than DBNP in this assay.
Conditions
In vitro fungal growth inhibition assay against Aspergillus versicolor TANCK-1.
Why This Matters
This data is crucial for formulators and end-users in selecting the appropriate biocide for specific fungal contamination challenges, enabling precise dosing and cost-benefit analysis when alternatives may be more effective or when KDDC's other properties (e.g., metal chelation) are co-required.
[1] Singh, A., et al. (2017). Evaluation of Industrial Biocides on a Novel Aspergillus versicolor TANCK-1 and Elucidation of Their Probable Biocidal Mechanism. Indian Journal of Microbiology, 58(1), 51–59. View Source
Selective Mercury Precipitation in Gold Cyanidation
Potassium dimethyldithiocarbamate is demonstrated to selectively precipitate mercury from gold-bearing cyanidation solutions without interfering with gold recovery. The reaction requires a molar ratio of 2:1 (KDDC:Hg) for effective precipitation. [1][2]
Mercury SelectivityDirect comparison
Selectively precipitates mercury from gold cyanidation solutions without impairing gold adsorption on activated carbon.
Supports environmental compliance strategy; selectivity may not extend to all dithiocarbamates.
Synthetic and process water tested; 2:1 KDDC:Hg molar ratio reported.
Selectively precipitates mercury as stable mercury carbamate, with no deleterious effect on gold adsorption by activated carbon.
Comparator Or Baseline
Sodium sulfide and other non-selective precipitants.
Quantified Difference
Not quantitatively specified in the abstract, but the selectivity is a binary functional advantage.
Conditions
Gold cyanidation process solutions (synthetic and process water).
Why This Matters
This selectivity is critical for gold mining operations seeking to remove mercury contaminants to meet environmental discharge limits without impairing the economic recovery of gold, a function not universally shared by other dithiocarbamates or generic sulfide precipitants.
[1] Misra, M., Bucknam, C. B., Lorengo, J., & Nanor, J. B. (1999). Removal of mercury cyanide species from solutions using dimethyl dithiocarbamates. Society for Mining, Metallurgy & Exploration. View Source
[2] Misra, M., & Lorengo, J. A. (1997). U.S. Patent No. 5,599,515. Washington, DC: U.S. Patent and Trademark Office. View Source
Validated Industrial Applications of Potassium Dimethyldithiocarbamate
In rubber compounding, particularly for styrene-butadiene rubber (SBR), potassium dimethyldithiocarbamate is preferentially selected as a vulcanization accelerator and polymerization shortstop/terminating agent. Its documented thermal decomposition temperature of 200°C provides a 20°C higher stability margin compared to sodium dimethyldithiocarbamate . This enables its use in higher-temperature curing cycles or processes where thermal management is less precise, reducing the risk of premature accelerator degradation and ensuring consistent cross-linking and polymer chain length control [4].
Leather Biocide Targeting Aspergillus versicolor
For leather manufacturing facilities facing specific contamination from Aspergillus versicolor TANCK-1, the established MIC of 1250 µg/mL for potassium dimethyldithiocarbamate provides a precise dosing benchmark . This allows for a rational, data-driven choice between KDDC and more potent alternatives like TCMTB (MIC 31.2 µg/mL) based on cost, required dosage, and the potential for co-benefits such as the compound's metal-chelating properties which may be relevant in tannery effluent treatment.
Selective Mercury Removal in Gold Cyanidation
Gold mining operations that encounter mercury as a contaminant in their cyanidation leach solutions can utilize potassium dimethyldithiocarbamate for selective mercury removal. This application is supported by patents and studies confirming the formation of stable mercury precipitates without impairing the subsequent adsorption of gold onto activated carbon, a critical economic consideration [4]. The ability to stabilize mercury within heap leach piles or remove it from process water streams addresses both environmental compliance and process efficiency challenges unique to the gold mining sector.
Application
Selection Property
Validation Focus
High-temperature rubber vulcanization
Thermal decomposition profile
Process temperature tolerance and cure consistency
Leather biocide for A. versicolor
Antifungal potency (MIC)
Strain-specific MIC verification under in-use conditions
Selective mercury removal in gold cyanidation
Selective precipitation behavior
Mercury removal efficiency and gold recovery impact
[2] Singh, A., et al. (2017). Evaluation of Industrial Biocides on a Novel Aspergillus versicolor TANCK-1 and Elucidation of Their Probable Biocidal Mechanism. Indian Journal of Microbiology, 58(1), 51–59. View Source
[3] Misra, M., Bucknam, C. B., Lorengo, J., & Nanor, J. B. (1999). Removal of mercury cyanide species from solutions using dimethyl dithiocarbamates. Society for Mining, Metallurgy & Exploration. View Source
[4] Misra, M., & Lorengo, J. A. (1997). U.S. Patent No. 5,599,515. Washington, DC: U.S. Patent and Trademark Office. View Source
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